Cas no 1391469-99-0 (rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride)

rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride 化学的及び物理的性質
名前と識別子
-
- (R)-2-amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride
- rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride
- (2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride
- (2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride
- 1391469-99-0
- EN300-27158574
- MFCD12758174
- CS-0256214
- rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride
-
- インチ: 1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m0./s1
- InChIKey: XPBLGMPQLWNYOC-QRPNPIFTSA-N
- SMILES: Cl.FC(OC1=CC=CC(=C1)[C@H](CO)N)(F)F
計算された属性
- 精确分子量: 257.0430408g/mol
- 同位素质量: 257.0430408g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.5Ų
rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27158574-5.0g |
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride |
1391469-99-0 | 95% | 5g |
$8725.0 | 2023-05-26 | |
Enamine | EN300-27158574-10g |
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride |
1391469-99-0 | 95% | 10g |
$12938.0 | 2023-09-11 | |
1PlusChem | 1P028G71-10g |
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-olhydrochloride |
1391469-99-0 | 95% | 10g |
$16054.00 | 2023-12-22 | |
Enamine | EN300-27158574-5g |
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride |
1391469-99-0 | 95% | 5g |
$8725.0 | 2023-09-11 | |
1PlusChem | 1P028G71-5g |
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-olhydrochloride |
1391469-99-0 | 95% | 5g |
$10846.00 | 2023-12-22 | |
1PlusChem | 1P028G71-1g |
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-olhydrochloride |
1391469-99-0 | 95% | 1g |
$3781.00 | 2023-12-22 | |
Enamine | EN300-27158574-0.1g |
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride |
1391469-99-0 | 95% | 0.1g |
$1044.0 | 2023-09-11 | |
Enamine | EN300-27158574-2.5g |
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride |
1391469-99-0 | 95% | 2.5g |
$5897.0 | 2023-09-11 | |
1PlusChem | 1P028G71-250mg |
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-olhydrochloride |
1391469-99-0 | 95% | 250mg |
$1901.00 | 2023-12-22 | |
Enamine | EN300-27158574-1g |
rel-(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride |
1391469-99-0 | 95% | 1g |
$3009.0 | 2023-09-11 |
rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochlorideに関する追加情報
Comprehensive Overview of rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride (CAS No. 1391469-99-0)
The compound rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride (CAS No. 1391469-99-0) is a chiral amine derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a trifluoromethoxy group and an amino alcohol moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and central nervous system (CNS) disorders.
One of the most searched questions in the field of medicinal chemistry is: "What are the applications of chiral amines in drug development?" This compound addresses this query by showcasing the importance of stereochemistry in enhancing drug efficacy and reducing side effects. The rel-(2R) configuration is particularly noteworthy, as it often exhibits higher biological activity compared to its enantiomers. This aligns with the growing trend of enantioselective synthesis in modern pharmaceuticals.
Another hot topic in the scientific community is the role of fluorinated compounds in improving drug pharmacokinetics. The trifluoromethoxy group in rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride enhances metabolic stability and membrane permeability, making it a subject of interest for researchers exploring blood-brain barrier (BBB) penetration. This is particularly relevant for diseases like Alzheimer's and Parkinson's, where effective CNS delivery is critical.
From a synthetic chemistry perspective, the compound's hydrochloride salt form improves solubility and handling, which is a common challenge in drug formulation. Searches like "How to improve the solubility of amine derivatives?" often highlight the importance of salt formation, and this compound serves as a prime example. Its stability under various pH conditions also makes it suitable for oral drug formulations, a key consideration in preclinical development.
In the context of green chemistry, researchers are exploring sustainable methods to synthesize such complex molecules. The rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride can be synthesized using catalytic asymmetric hydrogenation, a process that minimizes waste and reduces the need for hazardous reagents. This aligns with the increasing demand for environmentally friendly synthetic routes in the pharmaceutical industry.
Analytical characterization of this compound is another area of interest. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are commonly used to confirm its purity and stereochemistry. Searches such as "How to characterize chiral amines?" often lead to discussions about these methods, underscoring the compound's relevance in analytical chemistry.
In summary, rel-(2R)-2-amino-2-3-(trifluoromethoxy)phenylethan-1-ol hydrochloride (CAS No. 1391469-99-0) is a multifaceted compound with broad applications in drug discovery, CNS research, and sustainable chemistry. Its unique structural features and practical advantages make it a valuable tool for scientists addressing some of the most pressing challenges in modern medicine.
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